![molecular formula C21H20N8O4S B2419089 1-{3-bencil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}-4-(4-nitrobencenosulfonil)piperazina CAS No. 942013-16-3](/img/structure/B2419089.png)
1-{3-bencil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}-4-(4-nitrobencenosulfonil)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles juegan un papel crucial en el descubrimiento de fármacos debido a sus propiedades únicas. Algunos ejemplos notables incluyen:
Actividad anticonvulsiva: El fármaco anticonvulsivo Rufinamide contiene un núcleo de 1,2,3-triazol . Los investigadores han explorado el potencial de este andamiaje para diseñar nuevos medicamentos.
Antibióticos: Compuestos como la cefatrizina (un antibiótico cefalosporínico de amplio espectro) y el tazobactam (un antibiótico β-lactámico) incorporan el motivo de 1,2,3-triazol . Estos antibióticos demuestran una actividad prometedora contra las infecciones bacterianas.
Síntesis orgánica
Los 1,2,3-triazoles sirven como bloques de construcción versátiles en la síntesis orgánica. Las metodologías clave incluyen:
Cicloadición dipolar 1,3 de Huisgen: Esta reacción clásica permite la síntesis eficiente de 1,2,3-triazoles combinando azidas y alquinos .
Cicloadición dipolar 1,3 catalizada por metales: Los catalizadores de metales de transición facilitan la formación de triazoles a partir de azidas y alquinos .
Cicloadición azida-alquino promovida por tensión: Esta reacción bioortogonal se lleva a cabo sin la necesidad de catalizadores metálicos, lo que la hace valiosa para la biología química y la bioconjugación .
Biología química y bioconjugación
Los 1,2,3-triazoles encuentran aplicaciones en la biología química y la bioconjugación:
- Etiquetado bioortogonal: Los investigadores utilizan 1,2,3-triazoles para etiquetar biomoléculas selectivamente sin interferir con los procesos celulares .
Otras aplicaciones
Más allá de los campos mencionados anteriormente, los 1,2,3-triazoles tienen aplicaciones en áreas como la catálisis, el diseño de ligandos y el reconocimiento molecular .
Direcciones Futuras
Triazolopyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research in medicinal chemistry . Future work could involve the synthesis and testing of various substituted triazolopyrimidines to explore their potential as therapeutic agents.
Mecanismo De Acción
Target of Action
It is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines . These are known to be selective A3 adenosine receptor antagonists . The A3 adenosine receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mode of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might interact with these receptors, leading to changes in cellular signaling pathways.
Biochemical Pathways
A3 adenosine receptor antagonists are known to modulate several signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase c, and modulation of mitogen-activated protein kinases . These pathways play crucial roles in cellular proliferation, differentiation, and apoptosis.
Result of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might have potential effects on cellular signaling, proliferation, differentiation, and apoptosis.
Análisis Bioquímico
Biochemical Properties
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical studies of selective A3 adenosine receptor antagonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of similar compounds have shown significant cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are often mediated through the modulation of key signaling pathways and the induction of apoptosis.
Molecular Mechanism
At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation . This inhibition can result in altered cell cycle progression and induction of apoptosis.
Temporal Effects in Laboratory Settings
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound’s stability under various conditions can affect its efficacy and potency in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response. Studies on similar compounds have shown a range of IC50 values, indicating varying degrees of potency and toxicity .
Metabolic Pathways
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been used in the synthesis of selective A3 adenosine receptor antagonists, which are involved in numerous metabolic processes .
Transport and Distribution
The transport and distribution of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potency in various biological contexts .
Subcellular Localization
The subcellular localization of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHUBBUVBONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
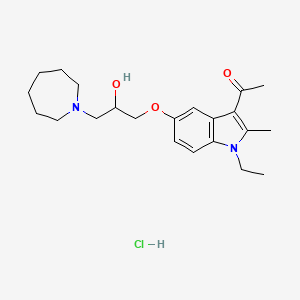
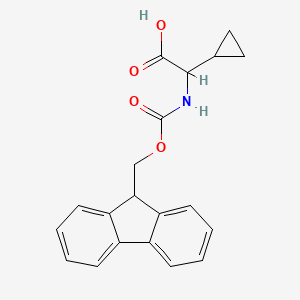
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
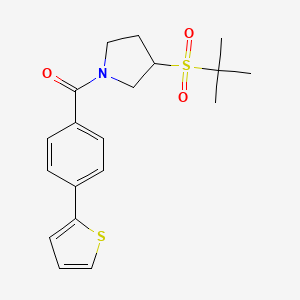

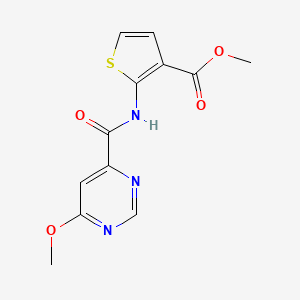
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)


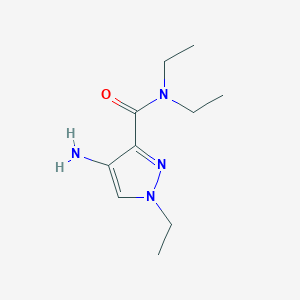
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)

![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
